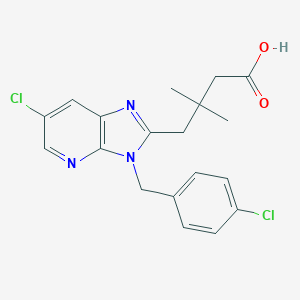
I-Admp-platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
I-Admp-platinum is a platinum-based coordination complex. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of platinum in its structure allows it to interact with biological molecules, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum typically involves the reaction of platinum precursors with 1-(dimethylphosphinyl)methanamine. One common method includes the use of platinum(II) chloride as a starting material. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
I-Admp-platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or organic molecules.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, ammonia, and organic ligands. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can yield ammine complexes, while oxidation reactions can produce higher oxidation state platinum complexes .
Applications De Recherche Scientifique
I-Admp-platinum has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with DNA and proteins.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum involves its interaction with biological molecules. The platinum center can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately inducing cell death. The compound may also interact with proteins and other cellular components, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Another platinum-based anticancer agent known for its effectiveness but also its side effects.
Carboplatin: A derivative of cisplatin with reduced side effects but similar mechanisms of action.
Oxaliplatin: A third-generation platinum compound with a different spectrum of activity and reduced resistance.
Uniqueness
I-Admp-platinum is unique due to the presence of the dimethylphosphinyl group, which can influence its reactivity and interactions with biological molecules. This structural feature may provide advantages in terms of selectivity and reduced side effects compared to other platinum-based compounds .
Propriétés
Numéro CAS |
129241-79-8 |
|---|---|
Formule moléculaire |
C3H13Cl2N2OPPt |
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
azane;dimethylphosphorylmethanamine;platinum(2+);dichloride |
InChI |
InChI=1S/C3H10NOP.2ClH.H3N.Pt/c1-6(2,5)3-4;;;;/h3-4H2,1-2H3;2*1H;1H3;/q;;;;+2/p-2 |
Clé InChI |
ICLRFFUEEPHKNV-UHFFFAOYSA-L |
SMILES |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
Synonymes |
amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum I-ADMP-Platinum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B141515.png)




![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)







